

Application Notes and Protocols: JNJ-39758979 in Eosinophil Chemotaxis Assays

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Compound of Interest

Compound Name: JNJ-39758979

Cat. No.: B1673020

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Introduction

Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases such as asthma, atopic dermatitis, and eosinophilic esophagitis. The migration of eosinophils from the bloodstream into inflamed tissues, a process known as chemotaxis, is orchestrated by a variety of chemoattractants. One such mediator is histamine, which exerts its effects through four distinct G protein-coupled receptors (GPCRs), H1R, H2R, H3R, and H4R. The histamine H4 receptor (H4R) is predominantly expressed on hematopoietic cells, including eosinophils, and has emerged as a critical regulator of immune and inflammatory responses. Activation of the H4R on eosinophils by histamine triggers a signaling cascade that culminates in directed cell migration.

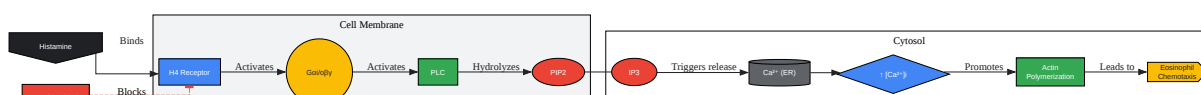
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor.^{[1][2]} Its ability to block H4R signaling makes it a promising therapeutic candidate for the treatment of eosinophil-driven inflammatory conditions. These application notes provide a comprehensive overview of the use of **JNJ-39758979** in eosinophil chemotaxis assays, including detailed protocols and data presentation. While specific quantitative data for **JNJ-39758979** in eosinophil chemotaxis assays is not readily available in the public domain, data from a closely related and well-characterized H4R antagonist, JNJ-7777120, will be used as a surrogate to illustrate the expected experimental outcomes. Both compounds were developed by Johnson & Johnson and target the same receptor for similar therapeutic indications.

H4 Receptor-Mediated Eosinophil Chemotaxis

The chemotactic response of eosinophils to histamine is primarily mediated by the H4 receptor. [3][4] The binding of histamine to H4R initiates a downstream signaling cascade that leads to cellular polarization and migration toward the chemoattractant gradient.

Signaling Pathway

The H4 receptor is coupled to a pertussis toxin-sensitive G α i/o protein. [5] Upon activation, the G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More critically for chemotaxis, the $\beta\gamma$ subunits of the G protein activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). [6] This rise in intracellular calcium is a crucial event for the reorganization of the actin cytoskeleton, which is essential for cell motility, changes in cell shape, and the formation of pseudopods required for directed movement. [5]



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H4R Signaling Pathway in Eosinophil Chemotaxis

Quantitative Data

The following tables summarize the quantitative data for the effects of histamine and the H4R antagonist JNJ-7777120 on eosinophil chemotaxis and related cellular responses. This data is representative of the expected inhibitory profile of **JNJ-39758979**.

Table 1: Histamine-Induced Eosinophil Responses

Parameter	Agonist	EC ₅₀
Chemotaxis	Histamine	83 nM[3][4]
Shape Change	Histamine	19 nM[4]

Table 2: Inhibition of Histamine-Induced Eosinophil Responses by JNJ-7777120

Parameter	Antagonist	IC ₅₀
Histamine-induced Chemotaxis	JNJ-7777120	86 nM[3][4]
Histamine-induced Shape Change	JNJ-7777120	0.3 μM[3][4]

Experimental Protocols

Eosinophil Isolation from Human Peripheral Blood

A pure population of eosinophils is essential for accurate chemotaxis assays.

Materials:

- Whole blood from healthy or atopic donors
- Anticoagulant (e.g., EDTA)
- Dextran solution
- Ficoll-Paque
- Lysis buffer (e.g., 0.2% NaCl, 1.6% NaCl)
- PBS (Phosphate Buffered Saline)
- RPMI-1640 medium

- FCS (Fetal Calf Serum)
- Immunomagnetic beads for neutrophil depletion (e.g., anti-CD16)

Protocol:

- Collect whole blood into tubes containing an anticoagulant.
- Perform dextran sedimentation to enrich for granulocytes.
- Layer the granulocyte-rich plasma onto a Ficoll-Paque density gradient and centrifuge to separate granulocytes from mononuclear cells.
- Aspirate the granulocyte layer and lyse contaminating red blood cells using hypotonic lysis.
- To achieve high purity, perform negative selection of neutrophils using immunomagnetic beads targeting CD16.
- Assess the purity of the isolated eosinophils by microscopy of a stained cytospin (e.g., Wright-Giemsa stain). Purity should be >95%.
- Resuspend the purified eosinophils in RPMI-1640 supplemented with 1% FCS.

Eosinophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

The Boyden chamber, or Transwell, assay is a widely used method to quantify the chemotactic response of cells.

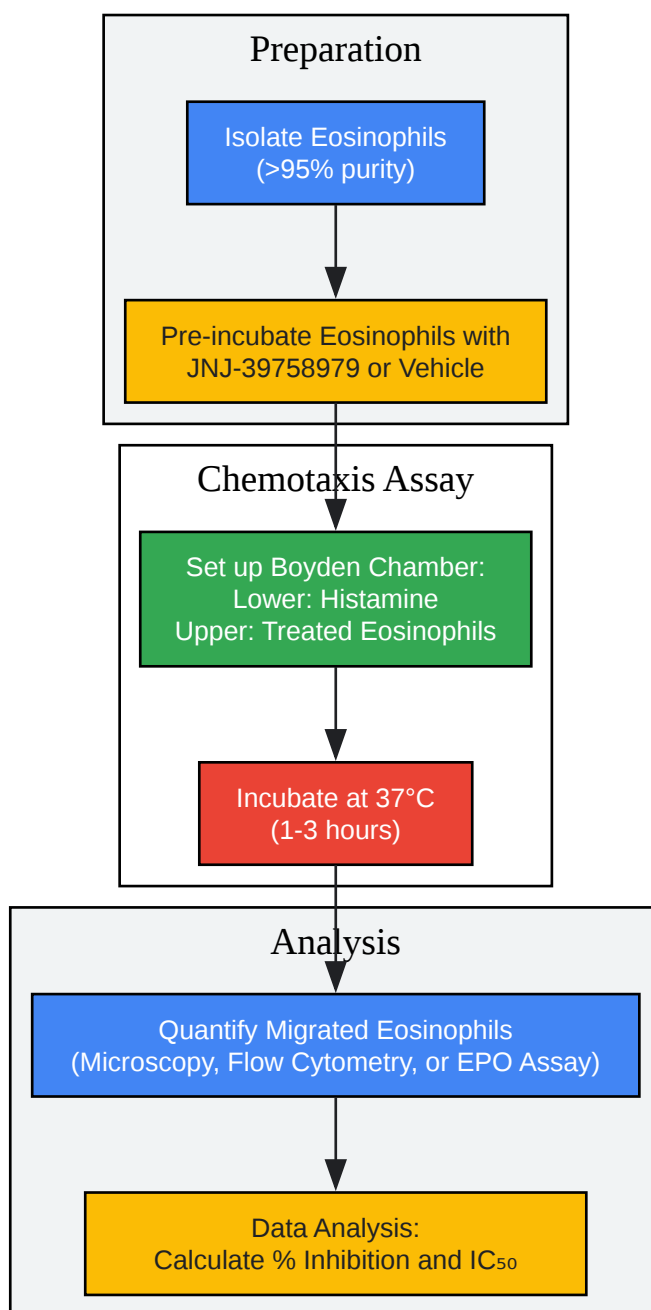
Materials:

- Purified human eosinophils
- Chemotaxis chamber (e.g., 48-well microchemotaxis chamber or 96-well Transwell plate) with a 5 μ m pore size polycarbonate membrane
- Histamine (chemoattractant)

- **JNJ-39758979** (test compound)
- Assay medium (e.g., RPMI-1640 with 0.5% BSA)
- Staining solution (e.g., Diff-Quik, Weigert solution) or a method for cell quantification (e.g., flow cytometry, eosinophil peroxidase assay)

Protocol:

- Prepare a stock solution of **JNJ-39758979** in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium.
- Pre-incubate the purified eosinophils with various concentrations of **JNJ-39758979** or vehicle control for 30 minutes at 37°C.
- Add the assay medium containing histamine (at a concentration around its EC₅₀, e.g., 100 nM) to the lower wells of the chemotaxis chamber. For negative controls, add assay medium without histamine.
- Add the pre-incubated eosinophil suspension to the upper chamber (the insert of the Transwell).
- Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO₂.
- After incubation, remove the upper chamber. The migrated cells will be in the lower chamber or attached to the underside of the membrane.
- Quantify the migrated cells. This can be done by:
 - Microscopy: Fix and stain the membrane and count the number of migrated cells in several high-power fields.
 - Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer for a fixed period.
 - Eosinophil Peroxidase Assay: Lyse the migrated cells and measure the eosinophil peroxidase activity using a colorimetric substrate.



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Experimental Workflow for Eosinophil Chemotaxis Assay

Data Analysis and Interpretation

The chemotactic response is typically expressed as the number of migrated cells or as a chemotactic index (the fold increase in migration in response to a chemoattractant compared to the medium control). The inhibitory effect of **JNJ-39758979** is calculated as the percentage

inhibition of the histamine-induced migration. A dose-response curve can be generated by plotting the percentage inhibition against the concentration of **JNJ-39758979**, from which the IC₅₀ value can be determined.

Conclusion

The histamine H4 receptor is a key mediator of eosinophil chemotaxis, and its antagonist, **JNJ-39758979**, holds therapeutic potential for eosinophilic disorders. The protocols and data presented in these application notes provide a framework for researchers to investigate the effects of **JNJ-39758979** and other H4R antagonists on eosinophil migration. The use of purified eosinophils in a well-defined chemotaxis assay, such as the Boyden chamber/Transwell system, will yield reliable and reproducible data to further elucidate the role of the H4 receptor in allergic inflammation and to advance the development of novel therapeutics.

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